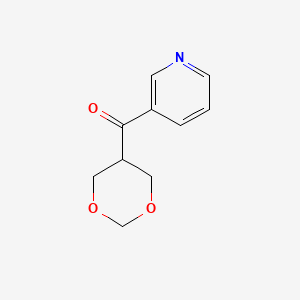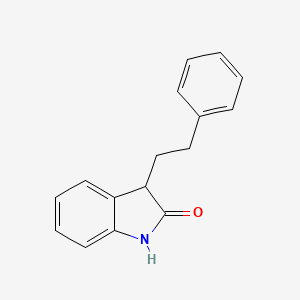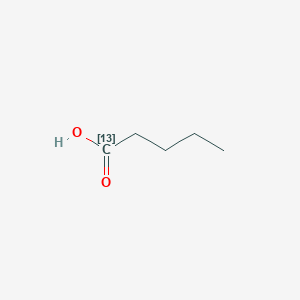
5-Ethylbenzene-1,3-diol
Overview
Description
5-Ethylbenzene-1,3-diol, also known as 5-ethyl-1,3-dihydroxybenzene, is an organic compound that is commonly used in a variety of scientific applications. It is a white, crystalline solid that is soluble in water and has a melting point of 155-156°C. 5-Ethylbenzene-1,3-diol is a colorless, odorless, and non-toxic compound. It is a derivative of benzene and is used in a wide range of applications, such as in organic synthesis, as a reagent for biochemical reactions, and in the manufacture of pharmaceuticals.
Scientific Research Applications
Pharmaceuticals
5-Ethylresorcinol has potential applications in the pharmaceutical industry due to its structural similarity to resorcinol, which is used in various drugs. It could be explored for its antimicrobial properties and as a building block for synthesizing more complex molecules with therapeutic effects .
Rubber Compounds
In the rubber industry, compounds like 5-Ethylresorcinol can be utilized to improve the adhesion of rubber to metal during the manufacturing of tires, hoses, and belts. Its derivatives may enhance the bonding strength and durability of these materials .
Polymer Additives
As a derivative of resorcinol, 5-Ethylresorcinol could serve as a precursor for UV absorbers and flame retardants in polymer science. These additives are crucial for enhancing the safety and longevity of plastics and other polymer-based materials .
Wood Composites
The compound’s potential to act as an adhesive could be harnessed in the production of wood composites. It may improve the water resistance and structural integrity of engineered wood products .
Electrochemical Sensors
5-Ethylresorcinol could be used in the development of electrochemical sensors. Its electrochemical properties might allow for the detection of various substances, making it valuable for environmental monitoring and quality control in manufacturing processes .
Organic Synthesis
This compound can be a versatile intermediate in organic synthesis, aiding in the creation of a wide range of organic compounds. Its reactivity with different chemical groups makes it a valuable tool for chemists .
Cosmetic Industry
Due to its potential antioxidant properties, 5-Ethylresorcinol might find applications in the cosmetic industry as an ingredient in skincare products to protect the skin from oxidative stress .
Environmental Remediation
5-Ethylresorcinol could be investigated for its use in environmental remediation processes. Its ability to bind to heavy metals or organic pollutants may be utilized in the treatment of contaminated water or soil .
Mechanism of Action
Target of Action
5-Ethyl-1,3-benzenediol, also known as 5-Ethylbenzene-1,3-diol or 5-Ethylresorcinol, is a derivative of resorcinol . Resorcinol is known to exert its effects primarily on the skin, acting as an antiseptic and disinfectant in topical pharmaceutical products . Therefore, it is reasonable to infer that 5-Ethyl-1,3-benzenediol may have similar targets, primarily the skin cells.
Mode of Action
Resorcinol, a structurally similar compound, is known to exert a keratolytic activity . It works by helping to remove hard, scaly, or roughened skin . Given the structural similarity, 5-Ethyl-1,3-benzenediol might interact with its targets in a similar manner.
Biochemical Pathways
Resorcinol has been shown to inhibit peroxidases in the thyroid and subsequently block the synthesis of thyroid hormones . It interferes with the iodination of tyrosine and the oxidation of iodide . It’s plausible that 5-Ethyl-1,3-benzenediol may affect similar biochemical pathways due to its structural similarity to resorcinol.
Pharmacokinetics
Resorcinol is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . This solubility profile may influence the bioavailability of 5-Ethyl-1,3-benzenediol.
Result of Action
Based on the effects of resorcinol, it can be inferred that 5-ethyl-1,3-benzenediol may help in the removal of hard, scaly, or roughened skin . It may also have potential anti-thyroidal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 5-Ethyl-1,3-benzenediol. For instance, the solubility of 5-Ethyl-1,3-benzenediol in various solvents suggests that its efficacy may be influenced by the polarity of its environment .
properties
IUPAC Name |
5-ethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-7(9)5-8(10)4-6/h3-5,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGJICDOLGZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510118 | |
| Record name | 5-Ethylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylbenzene-1,3-diol | |
CAS RN |
4299-72-3 | |
| Record name | 5-Ethylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(Ethane-1,2-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B1625419.png)
![1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1625420.png)





